Chromium dinicotinate glycinate

Description

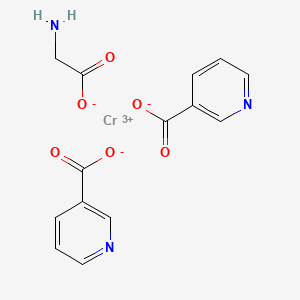

Structure

2D Structure

Properties

CAS No. |

1208240-55-4 |

|---|---|

Molecular Formula |

C14H12CrN3O6 |

Molecular Weight |

370.26 g/mol |

IUPAC Name |

2-aminoacetate;chromium(3+);pyridine-3-carboxylate |

InChI |

InChI=1S/2C6H5NO2.C2H5NO2.Cr/c2*8-6(9)5-2-1-3-7-4-5;3-1-2(4)5;/h2*1-4H,(H,8,9);1,3H2,(H,4,5);/q;;;+3/p-3 |

InChI Key |

MUAPNDPCKAUEET-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C(C(=O)[O-])N.[Cr+3] |

Origin of Product |

United States |

Synthesis, Structural Elucidation, and Purity Assessment Methodologies

Chemical Synthesis Pathways for Chromium Dinicotinate Glycinate (B8599266)

The synthesis of chromium dinicotinate glycinate is a nuanced process that involves the careful orchestration of its precursors—nicotinic acid and glycine (B1666218)—with a trivalent chromium source. The general approach involves reacting a chromium(III) salt with the two ligands under controlled conditions. researchgate.net

Precursor Synthesis and Derivatization (Nicotinic Acid, Glycine)

The primary precursors for the synthesis are nicotinic acid (a form of vitamin B3) and glycine (the simplest proteinogenic amino acid). pphouse.org Typically, these precursors are used directly as commercially available reagents. However, some synthetic pathways may involve a derivatization step to enhance reactivity.

For instance, nicotinic acid can be converted to an alkali metal salt, such as sodium nicotinate (B505614), by reacting it with an alkali metal hydroxide (B78521) like sodium hydroxide. google.com This salt is then reacted with a trivalent chromium salt. google.com This derivatization can facilitate a more controlled reaction. Similarly, while glycine is generally used directly, its chelating properties are central to the formation of the final complex. nih.gov In some methodologies for creating related complexes, post-column derivatization techniques are employed for analytical detection rather than for the primary synthesis itself. google.com

Chelation Reaction Optimization and Metal-Ligand Coordination

The core of the synthesis is the chelation reaction, where the nicotinic acid and glycine molecules act as ligands, binding to the central chromium(III) ion. usda.gov The structure and yield of the final complex are highly dependent on the optimization of reaction conditions. researchgate.net

Key parameters for optimization include:

pH: The pH of the reaction mixture is a critical factor. Syntheses of related chromium nicotinate complexes are often adjusted to a specific pH, such as 6.0 or 7.5, to promote the formation of the desired product. researchgate.netresearchgate.netazjournalbar.com

Reactant Ratio: The molar ratio of chromium to the nicotinic acid and glycine ligands determines the final structure. researchgate.net Studies on related chromium nicotinate complexes show that varying the ratio of Cr(III) to nicotinic acid can yield mono-, di-, or trinicotinate complexes. azjournalbar.com For this compound, a stoichiometric amount of the ligands is added to the chromium salt solution. researchgate.net

Temperature and Reaction Time: The reaction is often facilitated by heating, with methods describing refluxing the mixture or stirring at elevated temperatures (e.g., 70-80 °C) for several hours to ensure the completion of the complex formation. researchgate.netgoogle.com

Trivalent chromium has a coordination number of six, typically forming octahedral complexes. researchgate.net In the case of this compound, the chromium ion is coordinated by two nicotinic acid molecules and one glycine molecule. researchgate.net Research on related complexes suggests that nicotinic acid coordinates to chromium through the carboxyl oxygen atom. azjournalbar.com Glycine, being an amino acid, can act as a bidentate ligand, binding through both its amino group and its carboxylate oxygen atom, forming a stable five-membered ring. researchgate.net The remaining coordination sites on the octahedral chromium ion are typically occupied by water molecules. nih.gov Some studies on chromium nicotinate complexes have revealed that they can form complex polymeric structures, often featuring dihydroxido-bridged dinuclear chromium cores. researchgate.netresearchgate.net

Isolation and Purification Techniques for the Target Complex

Once the chelation reaction is complete, the target complex must be isolated from the reaction mixture and purified. Several standard laboratory techniques are employed for this purpose:

Precipitation: The complex can be precipitated from the solution by adjusting the pH or through solvent evaporation. researchgate.net

Filtration: The solid precipitate is recovered from the liquid medium via filtration. google.com

Washing: The isolated solid is typically washed to remove unreacted starting materials and by-products. Common washing solvents include water and methanol. google.comgoogle.com

Purification: For higher purity, techniques such as recrystallization from a suitable solvent like water may be used. google.com

Drying: The final purified product is dried to remove residual solvents. Methods include air drying, desiccating under vacuum, or lyophilization (freeze-drying). google.comgoogle.comgoogle.com

Stereochemical Considerations in Complex Formation

The stereochemistry of chromium(III) complexes is centered around the octahedral geometry of the hexacoordinated chromium ion. researchgate.net While a definitive single-crystal X-ray diffraction structure for this compound is not widely available, insights can be drawn from related compounds. For example, chromium(III) picolinate (B1231196), a related complex, is known to be a crystalline solid with a defined bidentate meridional ligand geometry. researchgate.net

In contrast, many chromium nicotinate complexes are described as noncrystalline, amorphous solids. researchgate.netnih.gov They often exist as complex, irregular polymers. researchgate.netresearchgate.net The structure of chromium(III) glycinate complexes can also be intricate, with some forming trinuclear, oxo-centered structures. google.com Therefore, this compound likely consists of an octahedral chromium(III) center, but it may exist as an amorphous, potentially polymeric material rather than a simple monomeric crystal. The specific arrangement of the two nicotinate and one glycinate ligand around the chromium center will define its precise stereochemistry. azjournalbar.come-bookshelf.de

Advanced Spectroscopic and Analytical Characterization Techniques

To elucidate the structure of the synthesized complex and assess its purity, a range of advanced analytical methods are utilized. Spectroscopic techniques are particularly crucial for confirming the coordination of the ligands to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but its application to chromium(III) complexes presents unique challenges. Because Cr(III) is a paramagnetic ion, its presence can cause significant broadening or shifting of NMR signals, making spectra difficult to interpret. researchgate.netacs.org In many cases, the structure of the complex must be generally known to interpret the NMR spectra, rather than determining the structure from the spectra alone. acs.org

Despite these challenges, NMR studies on related chromium nicotinate complexes provide valuable information. researchgate.net

¹H and ¹³C NMR of Precursors: The NMR spectra of the free ligands, nicotinic acid and glycine, are well-defined and serve as a baseline for comparison. google.comportico.org

NMR of the Complex: In a detailed study of chromium nicotinate complexes, ¹H and ¹³C NMR spectroscopy revealed key features of ligand binding. researchgate.net It was observed that the bonding of the ligand to the chromium ion can broaden the NMR signal or shift it so far downfield that it becomes undetectable. researchgate.net In one chromium nicotinate preparation, the ¹H NMR spectrum showed two distinct sets of peaks. One set was very similar to free nicotinic acid, while the other showed a significant chemical shift (δ), indicating a stronger association with the paramagnetic chromium center. researchgate.net The ¹³C NMR data for the same complex showed small, uniform shifts compared to free nicotinic acid, which suggested that strong, localized bonding between the chromium and the carboxyl group (Cr-COOH) was unlikely, and that some degree of Cr-N bonding might be occurring. researchgate.net The exchange of ligands between different chromium complexes can also be observed by NMR, providing insights into the complex's stability and reactivity in solution. researchgate.net

Detailed NMR data for the precursors are presented in the table below.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| Nicotinic Acid | ¹H | DMSO-d₆ | ~7.5 (m), ~8.2 (d), ~8.7 (d), ~9.0 (s), ~13.3 (s, COOH) |

| ¹³C | DMSO-d₆ | ~124.1, ~130.2, ~135.9, ~148.9, ~152.8, ~166.5 (C=O) | |

| Glycine | ¹H | D₂O | ~3.56 (s) |

| ¹³C | D₂O | ~44.8 (CH₂), ~178.5 (C=O) | |

| Chemical shifts are approximate and can vary based on experimental conditions. | |||

| (Sources: nih.govgoogle.comportico.orghc-sc.gc.canih.gov) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly employed method for this purpose. google.com

In a typical ESI-MS analysis, the compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). For this compound, the calculated molecular weight is approximately 370.26 g/mol . smolecule.com ESI-MS analysis would be expected to show a peak corresponding to the molecular ion [M]+ or a protonated molecule [M+H]+, confirming the compound's molecular weight. google.com

Further fragmentation of the molecular ion within the mass spectrometer can provide valuable information about the compound's structure. By analyzing the m/z values of the fragment ions, researchers can deduce the connectivity of the nicotinic acid and glycine ligands to the central chromium atom.

Table 1: Illustrative Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [Cr(C₆H₄NO₂)₂(C₂H₄NO₂)]⁺ | ~370 |

| [Cr(C₆H₄NO₂)(C₂H₄NO₂)]⁺ | ~247 |

| [Cr(C₆H₄NO₂)]⁺ | ~174 |

| [C₆H₅NO₂]⁺ (Nicotinic Acid) | ~123 |

| [C₂H₅NO₂]⁺ (Glycine) | ~75 |

Note: The m/z values are approximate and can vary slightly depending on the isotopic distribution and the specific instrument used.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Metal-Ligand Bonds

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound and to probe the nature of the metal-ligand bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. In the IR spectrum of this compound, characteristic bands for the carboxylate groups (COO-) of both nicotinic acid and glycine would be observed. The positions of these bands can indicate whether the carboxylate groups are coordinated to the chromium ion. Additionally, vibrations associated with the pyridine (B92270) ring of nicotinic acid and the amine group of glycine would be present. The region of the spectrum showing Cr-O and Cr-N stretching vibrations provides direct evidence of the coordination of the ligands to the chromium center. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for studying symmetric vibrations and bonds involving heavier atoms. In the context of chromium dinicoticate glycinate, Raman spectroscopy can provide further insights into the vibrations of the pyridine ring and the metal-ligand bonds. researchgate.netmatec-conferences.org The Raman spectra can help to confirm the coordination environment around the chromium ion. researchgate.netmatec-conferences.org

Table 2: Typical IR and Raman Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Carboxylate (coordinated) | Asymmetric stretch | ~1650-1590 | |

| Carboxylate (coordinated) | Symmetric stretch | ~1400-1300 | |

| Pyridine Ring | C=C, C=N stretch | ~1600-1450 | ~1600-1450 |

| Amine (coordinated) | N-H bend | ~1630-1560 | |

| Metal-Oxygen | Cr-O stretch | ~600-400 | ~600-400 |

| Metal-Nitrogen | Cr-N stretch | ~400-200 | ~400-200 |

X-ray Diffraction (XRD) for Crystallographic Structure Determination and Bond Geometries

Elemental Microanalysis for Stoichiometric Verification and Purity Confirmation

Elemental microanalysis is a fundamental technique used to determine the elemental composition of a compound. elementalmicroanalysis.comelementalmicroanalysis.com It provides the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sometimes other elements present in the sample. This data is then compared with the theoretical elemental composition calculated from the compound's molecular formula (C₁₄H₁₂CrN₃O₆). nih.gov

Close agreement between the experimentally determined and calculated elemental percentages serves as a strong confirmation of the compound's stoichiometry and is a critical measure of its purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₂CrN₃O₆)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Molecule | Percentage by Weight (%) |

| Chromium (Cr) | 51.996 | 1 | 51.996 | 14.04 |

| Carbon (C) | 12.011 | 14 | 168.154 | 45.42 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 3.27 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 11.35 |

| Oxygen (O) | 15.999 | 6 | 95.994 | 25.92 |

| Total | 370.261 | 100.00 |

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Integrity

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. etamu.edueltra.com For this compound, TGA can provide valuable information about its thermal stability, decomposition pattern, and compositional integrity.

A typical TGA curve for this compound would show distinct mass loss steps corresponding to the removal of different components of the complex as the temperature increases. For instance, an initial mass loss might correspond to the loss of any water of hydration. Subsequent, higher-temperature decomposition steps would relate to the breakdown and loss of the organic ligands (nicotinic acid and glycine). The final residue at high temperatures would likely be a stable chromium oxide. The temperatures at which these decomposition events occur provide insights into the thermal stability of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. scielo.brresearchgate.netamecj.comresearchgate.netamecj.comwiley.com In the case of this compound, the UV-Vis spectrum would be characterized by absorption bands arising from two main sources: ligand-centered transitions and d-d transitions of the chromium(III) ion.

The nicotinic acid and glycine ligands will have their own characteristic absorption bands in the UV region. Upon coordination to the chromium ion, the positions and intensities of these bands may shift, providing evidence of complex formation.

The chromium(III) ion, having a d³ electronic configuration, typically exhibits two spin-allowed d-d transitions in an octahedral field. These transitions are generally observed in the visible region of the spectrum and are responsible for the color of the complex. The energies of these transitions are sensitive to the nature of the ligands coordinated to the chromium ion.

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating any potential isomers. mdpi.com

HPLC can be used to separate the main compound from any unreacted starting materials, byproducts, or degradation products. By using a suitable stationary phase and mobile phase, a chromatogram is obtained where each component in the mixture appears as a distinct peak. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Furthermore, depending on the coordination of the ligands, this compound can exist as different geometric isomers. HPLC, with appropriate column selection and method development, may be capable of separating these isomers, allowing for their individual characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from potential impurities, such as unreacted starting materials or side-products. While specific chromatograms for this compound are not widely published, the methodology can be effectively illustrated by validated methods for the closely related compound, chromium picolinate. nih.govobrnutafaza.hr

Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. This setup allows for the separation of the chromium complex based on its polarity. The compound is detected using a UV-Vis spectrophotometer, as the nicotinic acid ligands exhibit strong absorbance in the UV spectrum, typically around 264 nm. nih.gov The retention time of the main peak provides qualitative identification, while the peak area allows for quantitative determination of the compound's concentration and purity. researchgate.net This method is crucial for ensuring the identity and integrity of the final product and quantifying any impurities that may be present. google.com

Table 1: Representative HPLC Parameters for Analysis of Chromium-Nicotinate Complexes This table is based on established methods for analogous compounds like chromium picolinate. nih.govobrnutafaza.hr

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-phase, Supelcosil LC-18 (250 x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v or 10:90 v/v) | Eluent that carries the sample through the column. The ratio can be adjusted to optimize separation. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the mobile phase, affecting retention time and peak resolution. |

| Detection | UV Spectrophotometer at 264 nm | Detects and quantifies the compound based on the UV absorbance of the nicotinate ligand. |

| Temperature | Ambient or controlled (e.g., 40°C) | Maintains consistent retention times and peak shapes. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the HPLC system. |

Ion Chromatography for Chromium Speciation and Ligand Analysis

Ion Chromatography (IC) is an essential technique for the speciation of chromium, which is the separation and quantification of its different oxidation states, primarily the trivalent [Cr(III)] and the highly toxic hexavalent [Cr(VI)] forms. brjac.com.brthermofisher.com For a compound like this compound, IC is critical to confirm that the chromium center remains in the desired trivalent state and has not oxidized to Cr(VI). brjac.com.br

The method typically uses an anion-exchange column to separate the anionic chromate (B82759) [CrO₄²⁻] from the cationic or neutral Cr(III) species. thermofisher.com To facilitate the analysis of Cr(III), it can be complexed with a chelating agent like EDTA to form a stable anionic complex, [Cr(III)-EDTA]⁻, allowing it to be separated and detected alongside Cr(VI) in a single chromatographic run. lcms.czmdpi.com Coupling IC with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) provides exceptionally low detection limits and is the preferred method for trace-level speciation analysis. brjac.com.brlcms.cznih.gov This powerful combination allows for the precise measurement of different chromium species, ensuring the compound's integrity and safety. brjac.com.br

Table 2: Typical Ion Chromatography System Configuration for Chromium Speciation This table represents a common setup for separating Cr(III) and Cr(VI) species. brjac.com.brthermofisher.com

| Component | Specification/Condition | Function |

| Guard Column | IonPac AG7 or similar | Protects the analytical column from contaminants and strongly retained matrix components. |

| Analytical Column | Dionex IonPac™ AS7 or similar anion-exchange column | Separates anionic species like Cr(VI) (as chromate) and complexed Cr(III). |

| Mobile Phase (Eluent) | Ammonium (B1175870) hydroxide/ammonium sulfate (B86663) buffer or NH₄NO₃/EDTA solution | Eluent system designed to effectively separate the chromium species of interest. |

| Detection | 1. Post-column derivatization with diphenylcarbazide (DPC) and UV-Vis detection (~530 nm) 2. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | 1. A colorimetric method highly selective for Cr(VI). 2. An elemental detector for highly sensitive and specific quantification of chromium isotopes. |

| Sample Preparation | Dilution in deionized water; for Cr(III) analysis, complexation with a chelating agent (e.g., PDCA, EDTA) may be required. thermofisher.comlcms.cz | Prepares the sample for injection, ensuring species stability and compatibility with the IC system. |

Isotopic Labeling Strategies for Mechanistic Research (e.g., ⁵⁰Cr, ¹³C, ¹⁵N)

Isotopic labeling is a powerful research tool used to trace the metabolic fate of a compound and elucidate reaction mechanisms. For this compound, stable isotopes such as Chromium-50 (⁵⁰Cr), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated into the molecule to study its synthesis, stability, and behavior in biological systems without the use of radioactive materials.

The principles of this technique have been demonstrated in mechanistic studies of other chromium complexes, such as those used in catalysis. acs.orgnih.gov For instance, labeling with specific isotopes allows researchers to track the different components of the complex.

⁵⁰Cr Labeling: By using a stable isotope of chromium, researchers can trace the absorption, distribution, and excretion of the chromium ion itself, distinguishing it from chromium already present in a biological system.

¹³C Labeling: Incorporating ¹³C into the carbon backbone of the nicotinic acid or glycine ligands allows for the tracking of these organic molecules. This can help determine if the ligands remain bound to the chromium ion or if they dissociate.

¹⁵N Labeling: Similarly, labeling the nitrogen atoms in the pyridine ring of nicotinic acid or the amino group of glycine with ¹⁵N provides another way to follow the ligands.

These labeled compounds can be traced and identified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. While extensive isotopic labeling studies specifically on this compound are not widely available in published literature, this methodology represents a key strategy for future research into its chemical and biological pathways. nih.govbohrium.com

Pre Clinical Bioavailability and Pharmacokinetic Research in Non Human Models

In Vitro Permeability and Absorption Models

The intestinal epithelium presents a significant barrier to the absorption of many compounds. In vitro models are crucial for understanding the mechanisms by which substances like chromium dinicotinate glycinate (B8599266) may traverse this barrier.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying intestinal drug absorption and transport. springernature.comnih.gov When cultured, these cells differentiate to form a monolayer of polarized epithelial cells with tight junctions and a brush border, mimicking the barrier properties of the intestinal epithelium. nih.gov

Studies utilizing Caco-2 cell monolayers have been instrumental in evaluating the transport of various chromium complexes. Research has shown that a choline (B1196258) and glycolate-based ionic liquid (CGLY) can enhance the transport of molecules across Caco-2 monolayers. researchgate.net Specifically, CGLY has been observed to affect tight junction integrity in a concentration-dependent manner. researchgate.net While direct studies on chromium dinicotinate glycinate are limited, the Caco-2 model provides a valuable platform for assessing its potential transport mechanisms, including paracellular (between cells) and transcellular (through cells) pathways. The permeability of a compound across the Caco-2 monolayer is often expressed as an apparent permeability coefficient (Papp), with low values indicating poor absorption. mdpi.com For instance, the cyanotoxin microcystin-RR exhibited low permeability across Caco-2 cell monolayers. mdpi.com

The interaction of chromium complexes with the cell membrane is a critical step in their absorption. The ligands attached to the chromium ion can significantly influence this interaction. The kinetics of ligand exchange at model membrane interfaces can provide insights into the stability of the complex and its ability to be taken up by cells.

The cellular uptake of chromium is not solely dependent on passive diffusion. Specific transport proteins are believed to play a role. In the blood, trivalent chromium is known to bind to transferrin, a protein involved in iron transport. drugbank.com This suggests that chromium may utilize transport systems intended for other essential metals.

In vitro studies using cultured skeletal muscle cells have shown that chromium can augment insulin-stimulated glucose uptake. nih.gov At a molecular level, chromium has been found to upregulate the mRNA levels of key proteins involved in glucose metabolism, including the insulin (B600854) receptor (IR) and glucose transporter 4 (GLUT4). nih.gov While these studies often use other forms of chromium, such as chromium picolinate (B1231196) or chromium chloride, they highlight the potential for chromium compounds to interact with and influence cellular transport systems. The specific transporters involved in the intestinal uptake of this compound remain an area for further research.

Pharmacokinetic Profiling in Animal Models

Animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of chromium compounds in a whole-organism context.

The absorption of chromium from the gastrointestinal tract is generally low, with the chemical form of the chromium complex significantly influencing its bioavailability. researchgate.netgoogle.com Studies in rats have shown that the absorption of various chromium(III) compounds, including chromium nicotinate (B505614), is typically less than one percent. researchgate.netnih.govresearchgate.net

In a study comparing different chromium compounds in rats, the apparent absorption of ⁵¹Cr from chromium nicotinate was found to be low. nih.govresearchgate.net Another study in rats reported that the absorption of chromium polynicotinate was less than 1%. fda.gov However, it's important to note that bioavailability can differ between species. For instance, the absorption of some chromium compounds is substantially higher in humans than in rats. nih.govresearchgate.net

The following table summarizes the comparative bioavailability of different chromium compounds in animal models from a study by Olin et al. (1994), as cited in a patent document. google.comgoogle.com

| Compound | Relative Bioavailability vs. Chromium Chloride | Relative Bioavailability vs. Chromium Picolinate |

| Chromium Nicotinate (ChromeMate®) | 672% | 311% |

This data is based on comparative retention/absorption of ⁵¹Cr in a rat model. google.comgoogle.com

Once absorbed, chromium is distributed throughout the body. The specific tissues where chromium accumulates can depend on the chemical form of the compound administered.

In animal studies, the retention of chromium from supplementation has been observed primarily in the kidneys, followed by the liver and muscle tissue. researchgate.netdrugbank.com A study in rats found that after oral administration of various chromium compounds, the highest concentrations of chromium were retained in the kidneys. researchgate.net Another study in rats investigated the tissue concentrations of chromium from nine different chromium compounds, including chromium polynicotinate. fda.gov Following administration of chromium polynicotinate, chromium was retained in various tissues, with levels being higher than those from chromium picolinate at 6 and 12 hours post-gavage. fda.gov

Research on a chromium(III) glycinate complex in diabetic rats showed that supplementary chromium did not lead to increased tissue chromium levels in the studied organs. nih.gov This suggests that the form of the chromium complex can influence its tissue accumulation. In general, absorbed chromium is distributed to the liver, kidney, spleen, and soft tissues. drugbank.com

Biotransformation and Metabolic Fate of the Complex and its Ligands (pre-clinical)

The metabolic fate of this compound in preclinical models is understood through the individual biotransformation pathways of its constituents: trivalent chromium (Cr(III)), nicotinic acid (niacin), and glycine (B1666218). It is postulated that upon oral administration, the complex likely undergoes partial dissociation in the acidic environment of the stomach. fda.gov The chromium ion and its ligands may be absorbed both as an intact complex and as separate entities. sci-hub.se

Once absorbed, the trivalent chromium ion does not readily penetrate cell membranes and is primarily transported in the blood bound to plasma proteins, with transferrin being a major carrier. nih.govdrugbank.com This binding is crucial for its systemic distribution. The Cr(III) that is not absorbed is excreted in the feces. nih.gov

The nicotinic acid ligands, once dissociated from the chromium center, enter the well-established metabolic pathways for niacin (Vitamin B3). Nicotinic acid is absorbed and can be converted in the body to its active coenzyme forms, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential for numerous metabolic reactions.

The glycine ligand, a non-essential amino acid, joins the body's free amino acid pool. From there, it can be incorporated into proteins, used for the synthesis of other biomolecules like glutathione (B108866), or catabolized for energy.

The intact chelate, if absorbed, may have a different metabolic trajectory. The coordination of ligands like nicotinic acid and glycine is intended to protect the chromium ion from precipitation and facilitate its absorption. google.com The stability of the complex in physiological conditions is a key determinant of whether it is absorbed intact or undergoes significant dissociation before absorption. murdoch.edu.au Studies on similar chromium complexes suggest that the nature of the organic ligand plays a significant role in the absorption and subsequent metabolic behavior of the chromium ion. sci-hub.se

Excretion Pathways and Clearance Rates (e.g., renal, biliary in animal models)

In preclinical animal models, absorbed trivalent chromium is primarily eliminated from the body through renal excretion in the urine. nih.govnih.gov Studies on various Cr(III) complexes, including those with nicotinic acid and other organic ligands, consistently demonstrate that the urinary pathway is the main route of excretion for systemically available chromium. nih.govresearchgate.net The rate of urinary excretion is influenced by the level of chromium intake. nih.gov

Unabsorbed chromium, which constitutes a significant portion of the orally administered dose due to the inherently low bioavailability of Cr(III), is excreted via the gastrointestinal tract in the feces. nih.gov It is estimated that only a small percentage (less than 1% to 2.5%) of ingested inorganic trivalent chromium is absorbed. nih.govdrugbank.com

The table below summarizes findings on the excretion of different chromium compounds in rat models.

| Compound | Animal Model | Primary Excretion Route (Absorbed) | Key Findings |

| Chromium Chloride (CrCl₃) | Wistar Rats | Renal (Urine) | Urinary excretion increased with dietary level, but the rate of excretion fell as the dietary level increased. nih.govresearchgate.net |

| Chromium Picolinate (CrPic) | Wistar Rats | Renal (Urine) | Showed significantly higher daily urinary chromium excretion compared to CrCl₃. The rate of excretion remained constant regardless of the dietary level. nih.govresearchgate.net |

| Chromium Malate (B86768) | Rats | Renal (Urine) & Fecal | Fecal concentration of chromium increased over the first 4 hours post-administration and then declined. nih.gov |

This table is generated based on data from studies on related chromium compounds to infer the likely excretion pathways for this compound.

Comparative Pharmacokinetic Studies with Other Chromium Complexes (pre-clinical)

Influence of Ligand Identity on Absorption Mechanisms and Systemic Exposure

The identity of the ligands chelated to a central chromium(III) ion profoundly influences the complex's absorption and systemic exposure in preclinical models. Organic ligands, such as nicotinate and glycinate, are generally believed to enhance the bioavailability of chromium compared to inorganic forms like chromium chloride. mdpi.comresearchgate.net The rationale is that these organic chelates are more stable in the gastrointestinal tract, preventing the precipitation of chromium hydroxide (B78521) and facilitating transport across the intestinal epithelium. sci-hub.se

Studies comparing different chromium complexes have yielded varying results regarding which ligand confers the highest bioavailability. For instance, research in rats has suggested that chromium nicotinate may lead to higher tissue and urine chromium concentrations compared to other forms. researchgate.net A study comparing chromium malate to chromium picolinate in rats found that while the maximum serum concentration (Cmax) was not significantly different, the mean retention time (MRT) was significantly higher for chromium malate. nih.gov

A study in diabetic rats directly comparing a chromium(III)-glycinate complex (CrGly) with chromium picolinate (CrPic) found that CrGly was more efficient at improving certain metabolic parameters, suggesting potential differences in their pharmacokinetic profiles and biological activity. nih.gov The presence of different ligands, such as the two nicotinate molecules and one glycine molecule in this compound, is hypothesized to create a complex with a unique absorption profile, potentially leveraging multiple transport pathways. google.com

The following table presents comparative pharmacokinetic data from a study on chromium malate and chromium picolinate in rats, which can provide insights into how different organic ligands affect systemic exposure.

| Pharmacokinetic Parameter | Chromium Malate (Male Rats) | Chromium Picolinate (Male Rats) |

| Cmax (µg/mL) | 4.63 ± 0.37 | Not significantly different from Cr Malate |

| Tmax (h) | 1.5 | 1.5 |

| AUC (µg/mL*h) | Significant Increase vs. Cr Picolinate | - |

| Mean Retention Time (MRT) (h) | 86.45 ± 4.64 | Significantly lower than Cr Malate |

Data extracted from a study on chromium malate and picolinate in rats. nih.gov This interactive table illustrates the influence of ligand identity on key pharmacokinetic parameters.

Impact of Chelation Structure on Tissue Accumulation and Retention

The chelation structure of a chromium complex significantly impacts its distribution, accumulation, and retention in various tissues within non-human models. The specific arrangement and type of ligands determine the complex's lipophilicity, stability, and interaction with biological membranes and transport proteins, thereby dictating its tissue-specific deposition.

Preclinical studies in rats have demonstrated that the form of chromium administered affects its accumulation in organs such as the liver, kidney, and femur. nih.gov For example, a study comparing chromium chloride (CrCl₃) and chromium picolinate (CrPic) found no significant difference in chromium accumulation in the liver and kidney between the two forms. However, CrCl₃ led to significantly higher chromium accumulation in the femur compared to CrPic at higher dietary concentrations. nih.gov This suggests that the picolinate ligand may influence the deposition of chromium in bone tissue differently than the chloride salt.

The chelation structure is also thought to influence the intracellular fate of the chromium complex. The stability of the chelate bond can affect whether the chromium is released to bind with intracellular components or remains complexed. The combination of both nicotinate and glycinate ligands in this compound may lead to a unique pattern of tissue distribution, potentially combining the pharmacokinetic characteristics of both chromium nicotinate and chromium glycinate complexes. nih.govresearchgate.net For instance, different chromium complexes have been shown to have varying effects on insulin receptor signaling in different cell types (e.g., adipose vs. muscle tissue), which may be a function of their differential uptake and retention in those tissues. researchgate.net

The table below shows comparative data on tissue chromium accumulation in rats fed diets supplemented with either chromium chloride or chromium picolinate.

| Tissue | Chromium Chloride (CrCl₃) Group | Chromium Picolinate (CrPic) Group | Observation |

| Liver | Accumulation increased with dose | Accumulation increased with dose | No significant difference between groups |

| Kidney | Accumulation increased with dose | Accumulation increased with dose | No significant difference between groups |

| Femur | Significantly higher accumulation at 100 µg/g diet | Lower accumulation at 100 µg/g diet | Chemical form influences bone accumulation |

This table is based on findings from a 28-day study in Wistar rats. nih.gov It highlights how the chelation structure can influence tissue-specific accumulation of chromium.

Molecular and Cellular Mechanisms of Action

Interaction with Biological Macromolecules

Chromium dinicotinate glycinate's influence begins with its direct and indirect interactions with key proteins and enzymes, which trigger a cascade of cellular events.

Direct Binding to Proteins and Conformational Alterations (e.g., insulin (B600854) receptor, apo-transferrin)

While Cr(III) does not bind directly to the insulin receptor as an agonist, it significantly influences the receptor's activity through an intermediary molecule. A low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin, is thought to be the biologically active form of chromium in the cell. Following an insulin signal, chromium is released into the cells and binds to apochromodulin (the chromium-free form). This newly formed holochromodulin (chromium-bound) can then bind to the insulin-activated insulin receptor, amplifying its tyrosine kinase activity up to eightfold. nih.gov This amplification is crucial for potentiating the insulin signal.

In the bloodstream, trivalent chromium is transported by the iron-transport protein, transferrin. Cr(III) binds to the iron-free form, apo-transferrin, at the metal-binding sites. This binding is not static; it induces a series of time-dependent conformational changes in the transferrin protein. nih.govnih.govrsc.org Studies have identified at least three distinct conformations of the Cr(III)₂-transferrin complex under physiological conditions. nih.govnih.gov One of these conformations, formed within 5 to 60 minutes of binding, is particularly noteworthy as it resembles the conformation of the complex when bound to the transferrin receptor (TfR) and is capable of releasing chromium rapidly at the acidic pH found in endosomes, a critical step for cellular uptake. nih.govnih.gov

| Protein | Type of Interaction | Consequence |

| Insulin Receptor | Indirect; Mediated by LMWCr (Chromodulin) | Amplification of insulin-stimulated tyrosine kinase activity. nih.gov |

| Apo-transferrin | Direct Binding | Induces significant conformational alterations, forming different structural states of the Cr(III)₂-transferrin complex. nih.govnih.gov |

Enzyme Activity Modulation and Allosteric Effects (e.g., glycogen (B147801) synthase kinase-3, phosphofructokinase)

Chromium complexes modulate the activity of several key enzymes involved in cellular signaling and metabolism.

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase that is typically active in resting cells and is inhibited in response to insulin. nih.gov Its inhibition is a critical step in the insulin signaling pathway, promoting glycogen synthesis. Chromium indirectly modulates GSK-3 activity. By enhancing the upstream PI3K/Akt signaling pathway, chromium leads to the phosphorylation of GSK-3β at a specific serine residue (Ser9). nih.govnih.gov This phosphorylation event inhibits the enzyme's activity, thereby contributing to the downstream effects of insulin signaling. nih.gov

Hexokinase: Research using a chromium-ATP (CrATP) complex has shown that it can directly interact with hexokinase, the enzyme that catalyzes the first step of glycolysis. The CrATP complex acts as a competitive inhibitor versus the natural substrate, MgATP, for yeast hexokinase, indicating that chromium complexes can bind to the enzyme's active site and modulate its function.

Phosphofructokinase: Currently, there is limited specific research available detailing the direct modulation of phosphofructokinase activity by chromium dinicotinate glycinate (B8599266) or other trivalent chromium complexes.

| Enzyme | Effect of Chromium Complex | Mechanism |

| Glycogen Synthase Kinase-3β (GSK-3β) | Inhibition | Indirect; via activation of the PI3K/Akt pathway, leading to inhibitory phosphorylation of GSK-3β. nih.gov |

| Hexokinase | Inhibition | Direct; CrATP acts as a competitive inhibitor against MgATP. |

Nucleic Acid Binding and Stability (e.g., DNA, RNA interactions and structural impact)

Trivalent chromium, the form found in this compound, is capable of forming complexes with nucleic acids. In vitro studies have demonstrated that Cr(III) can bind to DNA. The interaction preferentially occurs with the guanine (B1146940) base. This binding can lead to the formation of DNA-protein cross-links, which can impact the structure and stability of the nucleic acid. While much of the research in this area has focused on the genotoxic effects of hexavalent chromium (Cr(VI)), which is reduced intracellularly to Cr(III), it establishes the principle that the trivalent form is the ultimate species that interacts with these macromolecules.

Modulation of Intracellular Signaling Cascades

This compound plays a significant role in fine-tuning the signaling pathways that govern glucose homeostasis.

Insulin Signaling Pathway Enhancement (e.g., phosphorylation events, PI3K/Akt pathway activation)

A primary mechanism of chromium is the enhancement of the insulin signaling cascade. Following the initial potentiation of the insulin receptor's kinase activity, chromium augments the entire downstream pathway. This includes increasing the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), a key docking protein that transmits the signal from the receptor. In vitro studies using chromium(III) glycinate specifically have shown it can elevate the level of tyrosine-phosphorylated IRS-1, which is crucial for enhancing the insulin signal, especially at low insulin levels.

The activation of IRS-1 leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K). Activated PI3K phosphorylates membrane lipids to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This lipid second messenger recruits and helps activate downstream kinases, most notably Akt (also known as Protein Kinase B). Evidence demonstrates that chromium treatment increases the activity of both PI3K and Akt, thereby amplifying the insulin signal throughout the cell. nih.gov

Glucose Metabolism Regulation at the Cellular Level (e.g., GLUT4 translocation, hexokinase activity modulation)

The enhancement of insulin signaling culminates in tangible effects on glucose uptake and metabolism.

GLUT4 Translocation: A critical downstream effect of the activated PI3K/Akt pathway is the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. Chromium has been shown to robustly promote this process in adipocytes and muscle cells. This movement increases the number of active glucose transporters on the cell surface, facilitating the uptake of glucose from the bloodstream into the cell. Interestingly, some studies suggest that chromium can also promote GLUT4 translocation through a mechanism independent of the classical insulin signaling pathway (IR, IRS-1, PI3K, Akt). This alternative pathway appears to be dependent on membrane cholesterol, where chromium treatment decreases plasma membrane cholesterol, thereby increasing membrane fluidity and facilitating the movement of GLUT4-containing vesicles to the cell surface.

Hexokinase Activity Modulation: As mentioned previously, chromium complexes can directly interact with and inhibit hexokinase activity, demonstrating a direct regulatory link to the first committed step of glucose metabolism inside the cell.

Lipid Metabolism Regulation (e.g., SREBP, AMPK pathways in cell lines/pre-clinical models)

This compound, a form of trivalent chromium, has been shown to influence lipid metabolism through various cellular pathways. In preclinical models, chromium supplementation has demonstrated an ability to modulate key regulators of lipid homeostasis, including Sterol Regulatory Element-Binding Proteins (SREBPs) and AMP-activated protein kinase (AMPK).

Research suggests that chromium can influence the expression of SREBP-1, a crucial transcription factor in lipogenesis. nih.gov By affecting SREBP-1, chromium may help regulate the synthesis of fatty acids and triglycerides. nih.gov Furthermore, chromium has been found to upregulate SREBP, which in turn can mediate the efflux of cholesterol from membranes. drugbank.comdrugbank.com Studies using chromium picolinate (B1231196) in 3T3-L1 adipocytes have shown that it upregulates the activity of SREBP-1, which is a key regulator of cholesterol homeostasis. nih.gov This upregulation was associated with a decrease in ABCA1, a protein involved in cholesterol efflux, suggesting a complex regulatory role for chromium in cellular cholesterol balance. nih.gov

The activation of AMPK is another significant mechanism through which chromium exerts its effects on lipid metabolism. nih.gov AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of cholesterol synthesis. nih.gov Specifically, AMPK phosphorylates and inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov Studies have reported that chromium treatment increases AMPK activity in both in vitro and in vivo models. nih.gov This activation of AMPK by chromium is thought to contribute to its beneficial effects on glucose and lipid metabolism. nih.govnih.gov

In a study on diabetic rats, chromium(III) glycinate complex supplementation was found to significantly decrease total cholesterol and triacylglycerol levels more effectively than chromium picolinate. nih.govresearchgate.net While the precise mechanisms for this compound are still under investigation, these findings from related chromium compounds provide a strong basis for its role in lipid metabolism regulation.

Table 1: Effects of Chromium Compounds on Lipid Metabolism Pathways

| Compound | Model System | Pathway Affected | Observed Effect | Reference |

| Chromium | General | SREBP-1 | Influences gene expression related to lipogenesis. | nih.gov |

| Chromium | General | SREBP | Upregulates and mediates cholesterol efflux. | drugbank.comdrugbank.com |

| Chromium Picolinate | 3T3-L1 Adipocytes | SREBP-1 | Upregulates activity. | nih.gov |

| Chromium | In vitro & In vivo | AMPK | Increases activity, inhibiting cholesterol synthesis. | nih.gov |

| Chromium(III) | Cells | AMPK | Activates through inhibition of ATP synthase. | nih.gov |

| Chromium(III) Glycinate | Diabetic Rats | Lipid Profile | Decreased total cholesterol and triacylglycerols. | nih.govresearchgate.net |

Oxidative Stress Response Modulation (e.g., Nrf2 pathway activation, antioxidant enzyme induction)

This compound plays a role in modulating the cellular response to oxidative stress. Trivalent chromium, the form present in this compound, has been shown to lower oxidative stress. nih.gov Studies on chromium dinicocysteinate (CDNC), a related complex, have demonstrated its efficacy in reducing oxidative stress markers in type 2 diabetic patients. nih.govnih.gov This suggests that the presence of niacin and an amino acid in the complex contributes to its antioxidant properties.

The antioxidant effects of chromium are multifaceted. It can diminish the production of reactive oxygen species (ROS), scavenge existing ROS, and interfere with their activity. nih.gov Furthermore, chromium can enhance the body's own antioxidant defense systems by activating enzymes such as glutathione (B108866) reductase, superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.gov The reduction of oxidative stress is a key component of how chromium complexes may improve conditions like insulin resistance, where oxidative stress is a known contributing factor. nih.gov

In preclinical studies with Zucker diabetic fatty rats, chromium dinicocysteinate supplementation led to a significant decrease in lipid peroxidation, a marker of oxidative stress. nih.gov This was accompanied by an increase in blood vitamin C levels, a potent antioxidant. nih.gov While direct evidence for Nrf2 pathway activation by this compound is not extensively detailed in the provided results, the observed induction of antioxidant enzymes is a hallmark of Nrf2 activity. The Nrf2 pathway is a primary regulator of cellular resistance to oxidants, and its activation leads to the transcription of numerous antioxidant genes. The ability of chromium to increase the activity of enzymes like SOD and CAT points towards a potential interaction with this critical protective pathway. nih.gov

Table 2: Modulation of Oxidative Stress by Chromium Compounds

| Compound/Form | Model/Population | Key Findings | Reference |

| Trivalent Chromium | General | Lowers oxidative stress. | nih.gov |

| Chromium Dinicocysteinate | Type 2 Diabetic Patients | Significantly reduced oxidative stress markers. | nih.govnih.gov |

| Chromium | General | Diminishes ROS production and activates antioxidant enzymes (SOD, CAT, GPX). | nih.gov |

| Chromium Dinicocysteinate | Zucker Diabetic Fatty Rats | Decreased lipid peroxidation and increased vitamin C. | nih.gov |

Inflammatory Pathway Crosstalk (e.g., NF-κB, MAPK pathways in cellular models)

This compound is involved in the modulation of inflammatory pathways, particularly through its interaction with nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling. Chronic inflammation is a key factor in the development of various metabolic diseases, and the anti-inflammatory properties of chromium compounds are of significant interest.

Studies have shown that chromium supplementation can inhibit the activation of NF-κB. nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition by chromium leads to a reduction in the expression of pro-inflammatory cytokines. nih.gov In Zucker diabetic fatty rats, chromium dinicocysteinate (CDNC) supplementation was found to decrease the activation of NF-κB in the liver. nih.gov This was associated with a reduction in markers of vascular inflammation such as C-reactive protein (CRP), monocyte chemoattractant protein-1 (MCP-1), and intercellular adhesion molecule-1 (ICAM-1). nih.gov

The MAPK signaling pathway is another target of chromium's anti-inflammatory action. Maternal chromium restriction in mice has been shown to lead to hypomethylation of genes in the MAPK signaling pathway in the adipose tissue of offspring, which was associated with altered lipid metabolism. mdpi.com This suggests that chromium plays a role in the epigenetic regulation of this pathway. The MAPK family is sensitive to imbalances in the antioxidant system, and the oxidative stress induced by chromium deficiency may contribute to these changes. mdpi.com

Furthermore, in a study with type 2 diabetic subjects, CDNC supplementation led to a significant reduction in TNF-α, a key inflammatory cytokine, compared to a placebo group. researchgate.net This effect is likely mediated, at least in part, by the inhibition of NF-κB, as TNF-α is one of the primary cytokines regulated by this pathway.

Table 3: Crosstalk with Inflammatory Pathways by Chromium Compounds

| Compound/Form | Model/Population | Pathway Affected | Observed Effect | Reference |

| Chromium | General | NF-κB | Inhibits activation, reducing pro-inflammatory cytokine expression. | nih.gov |

| Chromium Dinicocysteinate | Zucker Diabetic Fatty Rats | NF-κB (liver) | Decreased activation and reduced inflammatory markers (CRP, MCP-1, ICAM-1). | nih.gov |

| Chromium | Mice (maternal restriction) | MAPK (adipose tissue) | Hypomethylation of pathway genes, altering lipid metabolism. | mdpi.com |

| Chromium Dinicocysteinate | Type 2 Diabetic Subjects | TNF-α | Significant reduction in serum levels. | researchgate.net |

Subcellular Localization and Compartmentalization

Mitochondrial Uptake and Bioenergetic Effects (e.g., ATP production, mitochondrial membrane potential)

Research indicates that chromium can accumulate in the mitochondria. nih.gov In a study using HepG2 cells under hyperglycemic conditions, it was found that chromium was predominantly localized in the mitochondria (33.3%), followed by the cytosol (24.0%) and nucleus (20.1%). nih.gov This mitochondrial accumulation of chromium has significant implications for cellular bioenergetics.

Chromium has been shown to directly interact with and inhibit the F1F0-ATP synthase, a key enzyme in mitochondrial ATP production. nih.gov By binding to the beta subunit of ATP synthase, chromium can suppress its activity, leading to a decrease in ATP synthesis. nih.gov This inhibition of ATP synthase can, in turn, activate AMPK, a central regulator of cellular energy metabolism. nih.gov

Furthermore, chromium has been observed to affect the mitochondrial membrane potential (MMP). In a U937 monocyte cell culture model, hyperketonemia was found to decrease the MMP, and supplementation with trivalent chromium was able to normalize this alteration. nih.gov Similarly, in HepG2 cells subjected to hyperglycemia, which caused a decrease in MMP, supplementation with chromium chloride reversed this reduction. nih.gov Chromium was also found to almost completely inhibit hyperglycemia-induced mitochondrial ROS production. nih.gov

Table 4: Mitochondrial Effects of Chromium

| Parameter | Cell Model | Condition | Effect of Chromium | Reference |

| Subcellular Distribution | HepG2 | Hyperglycemia | Primarily accumulates in mitochondria (33.3%). | nih.gov |

| ATP Synthase Activity | In vitro | - | Inhibits activity by binding to the beta subunit. | nih.gov |

| Mitochondrial Membrane Potential | U937 Monocytes | Hyperketonemia | Normalizes the decreased MMP. | nih.gov |

| Mitochondrial Membrane Potential | HepG2 | Hyperglycemia | Reverses the reduced MMP. | nih.gov |

| Mitochondrial ROS | HepG2 | Hyperglycemia | Almost completely inhibits production. | nih.gov |

Nuclear Translocation and Gene Expression Regulation

While the primary site of chromium accumulation appears to be the mitochondria, a notable portion also localizes to the nucleus. In HepG2 cells under hyperglycemic conditions, approximately 20.1% of cellular chromium was found in the nucleus. nih.gov This nuclear presence suggests that chromium can directly or indirectly influence gene expression.

The regulation of gene expression by chromium is often mediated by its effects on various signaling pathways that culminate in the nucleus. For instance, the inhibition of NF-κB activation by chromium, as discussed previously, prevents the translocation of this transcription factor to the nucleus, thereby downregulating the expression of its target inflammatory genes. nih.govnih.gov Similarly, chromium's influence on the SREBP pathway involves the regulation of a transcription factor that controls the expression of genes involved in lipid metabolism. drugbank.comdrugbank.comnih.gov

The epigenetic modifications, such as the changes in DNA methylation in the MAPK signaling pathway genes observed with chromium restriction, also point to a role for chromium in regulating gene expression at the chromatin level. mdpi.com

Cytosolic Distribution and Enzyme Interactions

A significant amount of chromium is also distributed in the cytosol. In HepG2 cells, the cytosolic fraction contained about 24.0% of the total cellular chromium. nih.gov Within the cytosol, chromium can interact with various enzymes and signaling molecules.

One of the key cytosolic interactions is the activation of AMPK. nih.gov As a central hub for cellular energy sensing, the activation of AMPK by chromium in the cytosol can trigger a cascade of downstream effects, including the inhibition of cholesterol synthesis and the promotion of glucose uptake. nih.govnih.gov Chromium has also been shown to enhance the kinase activity of the insulin receptor β and its downstream effectors, PI3-kinase and Akt, which are crucial components of the insulin signaling pathway located in the cytosol and at the plasma membrane. drugbank.comdrugbank.com

The antioxidant activity of chromium also involves cytosolic components. By increasing the activity of cytosolic antioxidant enzymes like superoxide dismutase and catalase, chromium helps to mitigate oxidative stress throughout the cell. nih.gov

Omics Profiling in In Vitro and Animal Models

The advent of "omics" technologies has revolutionized our ability to comprehend the complex interactions between chemical compounds and biological systems. These high-throughput methods allow for a global assessment of molecules such as genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), offering a holistic view of cellular responses. In the context of chromium compounds, these approaches are beginning to shed light on the intricate mechanisms underpinning their biological effects.

Transcriptomic Analysis for Differential Gene Expression (e.g., RNA-seq on cell lines/animal tissues)

Transcriptomic analysis, particularly through techniques like RNA sequencing (RNA-seq), provides a snapshot of the genes that are actively being expressed in a cell or tissue at a specific moment. This allows researchers to identify which genes are turned on or off in response to a substance.

Studies on various chromium compounds have demonstrated significant alterations in gene expression across different cell types and tissues. For instance, research on hexavalent chromium (Cr(VI)) in human lung fibroblasts has revealed concentration-dependent changes in the expression of numerous genes. nih.gov Bioinformatic analyses of these differentially expressed genes have pointed towards the modulation of key inflammatory pathways, which may be a mechanism behind its carcinogenic properties. nih.gov Similarly, studies using chromium picolinate in animal models have shown changes in the expression of genes involved in insulin signaling pathways in skeletal muscle and adipose tissue. nih.gov

Below is a table summarizing representative findings on differential gene expression following exposure to different chromium compounds in research models.

| Gene | Organism/Cell Line | Chromium Compound | Observed Change in Expression | Associated Pathway |

| Akt1 | Human Lung Fibroblasts | Hexavalent Chromium | Upregulated | Protein Kinase B Signaling |

| IL-24 | Human Lung Fibroblasts | Hexavalent Chromium | Upregulated | Inflammatory Response |

| Adiponectin | Porcine Adipose Tissue | Nano Chromium Picolinate | Upregulated | Insulin Signaling |

| Leptin | Porcine Adipose Tissue | High-Fat Diet (Control for Cr Study) | Upregulated | Energy Homeostasis |

| TNF-α | Porcine Adipose Tissue | High-Fat Diet (Control for Cr Study) | Upregulated | Inflammation |

| PI3K | Porcine Skeletal Muscle | Nano Chromium Picolinate | Upregulated | Insulin Signaling |

| SOCS3 | Porcine Skeletal Muscle | Nano Chromium Picolinate | Downregulated | Cytokine Signaling |

This table is for illustrative purposes and is based on findings from related chromium compounds, not this compound.

Quantitative Proteomics for Protein Expression and Post-Translational Modifications

Quantitative proteomics delves into the large-scale study of proteins, measuring their abundance and identifying post-translational modifications (PTMs) that can alter their function. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are central to this field, enabling the identification and quantification of thousands of proteins from a single sample. nih.gov

The proteomic response to chromium exposure can provide insights into the cellular machinery being impacted. For example, chromium has been shown to influence key proteins involved in insulin signaling. nih.gov It may enhance the activity of downstream effectors like PI3-kinase and Akt, and also down-regulate protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. nih.gov Furthermore, some chromium compounds have been observed to affect proteins involved in cellular stress and inflammation. nih.gov

The table below presents examples of proteins whose expression or activity has been reported to be altered by chromium compounds in various studies.

| Protein/Protein Family | Biological System | Chromium Compound Studied | Observed Effect | Implicated Cellular Process |

| Insulin Receptor β | In vitro models | Trivalent Chromium | Enhanced kinase activity | Insulin Signaling |

| PI3-Kinase | In vitro models | Trivalent Chromium | Increased activity | Insulin Signaling |

| Akt | In vitro models | Trivalent Chromium | Increased activity | Insulin Signaling, Cell Survival |

| PTP-1B | In vitro models | Trivalent Chromium | Down-regulated | Insulin Signaling Regulation |

| GLUT4 | In vivo and in vitro models | Trivalent Chromium | Enhanced translocation to cell surface | Glucose Transport |

| Pro-inflammatory Cytokines | Cultured Monocytes | Trivalent Chromium | Inhibited release | Inflammation |

This table is for illustrative purposes and is based on findings from related chromium compounds, not this compound.

Metabolomics for Pathway Intermediates and End Product Analysis

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolites. By analyzing the levels of these metabolites, researchers can gain a direct functional readout of the physiological state of a cell or organism. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for profiling hundreds of metabolites simultaneously. nih.gov

While specific metabolomics studies on this compound are scarce, research into related areas, such as the metabolic effects of traditional medicines on hyperglycemia, demonstrates the power of this approach. nih.gov Such studies have identified significant alterations in metabolic pathways like glycolysis/gluconeogenesis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Given that chromium compounds are often studied for their role in glucose and lipid metabolism, it is plausible that they would induce significant changes in the metabolome. nih.gov

The following table illustrates the types of metabolic pathways and key metabolites that could potentially be affected by chromium compounds, based on their known biological roles.

| Metabolic Pathway | Key Intermediates/End Products | Potential Effect of Chromium |

| Glycolysis/Gluconeogenesis | Glucose, Pyruvate, Lactate | Modulation of pathway flux |

| Pentose Phosphate Pathway | Ribose-5-phosphate, NADPH | Alterations in nucleotide synthesis and redox balance |

| Tricarboxylic Acid (TCA) Cycle | Citrate, Succinate, Malate (B86768) | Changes in cellular energy production |

| Fatty Acid Metabolism | Free Fatty Acids, Acyl-carnitines | Influence on lipid synthesis and oxidation |

| Cholesterol Metabolism | Cholesterol, Sterol precursors | Regulation of cholesterol homeostasis |

This table is hypothetical and illustrates potential areas of metabolic impact for chromium compounds based on their known biological activities. It is not based on direct metabolomic analysis of this compound.

Role in Specific Physiological Processes: Pre Clinical and Mechanistic Insights

Glucose Homeostasis Regulation in Non-Human Models

Chromium, as an essential trace mineral, is recognized for its role in carbohydrate metabolism. google.comgoogle.com Animal and in-vitro research suggest that chromium supplementation may potentiate the action of insulin (B600854), particularly in states of insulin resistance. nih.gov The effects of chromium complexes like chromium dinicotinate glycinate (B8599266) are often explored in animal models of diabetes and obesity to understand their impact on glucose control.

Pre-clinical evidence indicates that chromium compounds can positively influence insulin signaling cascades. The binding of insulin to its receptor initiates a series of phosphorylation events crucial for glucose metabolism. researchgate.net Research in animal models suggests that chromium may enhance this process.

In-vitro studies on isolated rat liver membranes and cultured mouse C2C12 myoblasts and 3T3-L1 preadipocytes have shown that certain chromium(III) complexes, such as chromium glycinate (CrGly), can slightly increase the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) even in the absence of insulin. nih.gov This suggests a potential to enhance insulin signaling. nih.gov Further studies in animal models have demonstrated that chromium can upregulate the phosphorylation of key downstream signaling molecules, including IRS, phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B or PKB). researchgate.net This enhancement of the insulin signaling pathway is a critical mechanism for improving insulin sensitivity. researchgate.netnih.gov

In genetically obese and insulin-resistant KK/HlJ mice, supplementation with a trivalent chromium-containing milk powder led to increased expression of IRS1, enhanced IRS1 tyrosine phosphorylation, and stimulated Akt activity in skeletal muscle. nih.gov This was associated with a decrease in insulin resistance-linked phosphorylation of IRS1 at serine 307. nih.gov It is important to note that the beneficial effects of chromium on insulin signaling are more pronounced in animal models with pre-existing insulin resistance and may be negligible in euglycemic (normal blood sugar) models. nih.govresearchgate.net

| Chromium Compound | Animal/Cell Model | Key Finding |

|---|---|---|

| Chromium(III) Glycinate | Isolated rat liver membranes, C2C12 myoblasts, 3T3-L1 preadipocytes (in vitro) | Slightly elevated tyrosine phosphorylation of IRS-1. nih.gov |

| General Trivalent Chromium | Animal models | Upregulated phosphorylation of IRS, PI3 Kinase, and Akt/PKB. researchgate.net |

| Trivalent Chromium-containing milk powder | KK/HlJ obese diabetic mice | Increased IRS1 expression and tyrosine phosphorylation; stimulated Akt activity in skeletal muscle. nih.gov |

The liver plays a central role in maintaining blood glucose levels through processes like gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen). In states of insulin resistance, the liver's ability to suppress glucose production is impaired, leading to elevated blood sugar. google.comgoogle.com

Pre-clinical studies suggest that chromium may help regulate hepatic glucose output. Improved insulin signaling in the liver can lead to a more effective suppression of both gluconeogenesis and glycogenolysis. google.comgoogle.commdpi.com In obese, insulin-resistant mice, treatment with a chromium complex was associated with reduced glucose intolerance and insulin resistance, which implies improved hepatic insulin sensitivity. nih.gov One study noted that improved insulin sensitivity helps inhibit hepatic glucose production. chiro.org While direct studies on chromium dinicotinate glycinate are limited, the general mechanism of action for bioactive chromium complexes involves enhancing insulin's ability to control these hepatic processes. semanticscholar.org

A primary action of insulin is to promote the uptake of glucose from the bloodstream into peripheral tissues, particularly skeletal muscle and adipose (fat) cells. This process is largely mediated by the glucose transporter type 4 (GLUT4). nih.gov

Animal and in-vitro studies have shown that chromium supplementation can enhance glucose uptake in these tissues. semanticscholar.orgfrontiersin.org The proposed mechanism involves the upregulation of GLUT4 expression and its translocation to the cell surface. researchgate.net In bovine intramuscular adipocytes, chromium propionate (B1217596) was found to enhance the mRNA levels of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and GLUT4, suggesting a potential for improved glucose uptake. frontiersin.org Similarly, in KK/HlJ diabetic mice, chromium supplementation increased the expression of GLUT4 in skeletal muscle, which correlated with improved glucose tolerance. nih.gov By facilitating the movement of glucose into cells for energy use or storage, chromium complexes contribute to lowering circulating blood glucose levels. researchgate.net

Lipid Metabolism Modulation in Non-Human Models

Beyond glucose regulation, chromium has been implicated in the metabolism of lipids. nih.gov Dyslipidemia, characterized by abnormal levels of cholesterol and triglycerides, often accompanies insulin resistance. Preclinical research suggests that chromium supplementation may influence several aspects of lipid homeostasis.

Chromium appears to play a role in the fundamental processes of fatty acid metabolism. semanticscholar.org Studies in animal models suggest that chromium can influence both the creation (synthesis) and breakdown (oxidation) of fatty acids. In lambs, chromium-methionine supplementation was shown to decrease intramuscular fat content, indicating an effect on lipid accumulation. Maternal chromium status in mice has been shown to have long-term effects on lipid metabolism in their offspring, potentially by altering gene expression in adipose tissue related to the PPAR signaling pathway. nih.gov This pathway is a key regulator of adipocyte differentiation and lipid metabolism. nih.gov

Several animal studies have investigated the effects of different chromium compounds on circulating lipid profiles. In streptozotocin-induced diabetic rats, supplementation with chromium niacinate was found to be more effective than chromium picolinate (B1231196) at significantly lowering total cholesterol and triglyceride levels. nih.gov The study also noted an increase in HDL cholesterol. nih.gov

| Chromium Compound | Animal Model | Key Finding on Lipid Profile |

|---|---|---|

| Chromium Niacinate | Streptozotocin-treated diabetic rats | Significantly lowered total cholesterol and triglycerides; increased HDL cholesterol. nih.gov |

| Chromium(III) Glycinate | Streptozotocin-treated mildly hyperglycemic rats | Significantly decreased total cholesterol, HDL cholesterol, and triacylglycerol levels. nih.gov |

| Chromium complex of D-phenylalanine | ob/ob obese mice | Reduced liver triglyceride levels and lipid accumulation. nih.gov |

| Chromium-methionine | Tan lambs | Decreased intramuscular fat content. |

| Trivalent Chromium-containing milk powder | KK/HlJ obese diabetic mice | Reduced serum levels of triglycerides. nih.gov |

Oxidative Stress Mitigation and Antioxidant Mechanisms

This compound and related trivalent chromium complexes have been investigated for their role in mitigating oxidative stress, primarily through the enhancement of the body's native antioxidant systems. Pre-clinical research points towards an indirect antioxidant effect, bolstering endogenous defenses rather than acting as a primary radical scavenger itself.

Studies suggest that chromium supplementation can positively influence the activity of key antioxidant enzymes. A meta-analysis of randomized clinical trials revealed that chromium supplementation significantly increases levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. imrpress.com However, the same analysis did not find statistically significant changes in the activities of superoxide (B77818) dismutase (SOD) or catalase (CAT). imrpress.com

In diabetic rat models, while the disease state is associated with a decrease in the activity of SOD, CAT, GSH, and glutathione peroxidase (GPX), interventions with certain chromium compounds have shown a capacity to ameliorate these declines. researchgate.net The mechanism for this enhancement may be linked to the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. In diabetic rats, supplementation with chromium chelates was found to increase cerebral Nrf2 levels. nih.gov The Nrf2 pathway is a master regulator of the antioxidant response, controlling the expression of genes that produce antioxidant enzymes and proteins like GSH. nih.gov Furthermore, related compounds such as chromium dinicocysteinate have been shown to elevate blood levels of vitamin C, another vital component of the antioxidant network. nih.gov

The beneficial effects of chromium on antioxidant status may be attributed to the activation of enzymes like glutathione reductase, which regenerates GSH, and the prevention of protein glycation, a major source of oxidative stress in diabetic conditions. imrpress.com

Table 1: Effects of Chromium Compounds on Endogenous Antioxidants and Oxidative Stress Markers

| Compound/Supplement | Model System | Marker | Observed Effect | Citation |

|---|---|---|---|---|

| Chromium (general) | Meta-analysis of human trials | Glutathione (GSH) | Significant Increase | imrpress.com |

| Chromium (general) | Meta-analysis of human trials | Superoxide Dismutase (SOD) | No Significant Change | imrpress.com |

| Chromium (general) | Meta-analysis of human trials | Catalase (CAT) | No Significant Change | imrpress.com |

| Chromium Dinicocysteinate | Zucker Diabetic Fatty Rats | Vitamin C | Increased Blood Levels | nih.gov |

| Chromium Picolinate / Histidinate | Diabetic Rat Brain | Nrf2 | Increased Levels | nih.gov |

| Chromium Dinicocysteinate | Type 2 Diabetic Subjects | Protein Carbonyl | Significant Reduction | nih.gov |

More directly, chromium supplementation has been shown to modulate the redox state by reducing the byproducts of oxidative damage. Studies on chromium dinicocysteinate demonstrated a significant reduction in protein carbonyl levels, a key marker of protein oxidation, in type 2 diabetic subjects. nih.govnih.gov Similarly, in animal models, chromium niacinate and chromium picolinate supplementation led to a decrease in lipid peroxidation. nih.gov

From a chemical standpoint, related chromium(III) complexes, such as chromium glycinate, have been shown to undergo reversible electron transfer. murdoch.edu.au This capacity for redox cycling may play a role in its biological activity and its ability to influence the cellular redox environment, although this mechanism requires further elucidation in the context of this compound. murdoch.edu.au

Inflammatory Response Mechanisms in Non-Human Models

Pre-clinical studies using animal models and cell cultures indicate that chromium complexes can modulate inflammatory pathways, which are often dysregulated in metabolic diseases.

Cytokine and Chemokine Expression Modulation (e.g., TNF-alpha, IL-6, CRP in animal models/cell cultures)

A significant body of evidence from animal studies points to the anti-inflammatory effects of chromium supplementation. In Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, supplementation with chromium dinicocysteinate (a closely related complex) markedly lowered the circulating levels of key inflammatory markers, including C-reactive protein (CRP), monocyte chemotactic protein-1 (MCP-1), and intracellular adhesion molecule-1 (ICAM-1). nih.gov